molecular formula C17H13NO4 B2924288 (1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate CAS No. 536722-01-7

(1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate

Cat. No.: B2924288
CAS No.: 536722-01-7
M. Wt: 295.294
InChI Key: RNUNJGPKQPLXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate ( 536722-01-7) is a high-purity chemical compound with the molecular formula C 17 H 13 NO 4 and a molecular weight of 295.29 g/mol . This reagent features a 1,3-dioxoisoindolinyl (phthalimido) group linked via a methylene bridge to a 2-methylbenzoate ester, making it a valuable synthetic intermediate for research and development. The 1,3-dioxoisoindolinyl moiety is a pharmacologically important scaffold. Scientific studies on related isoindoline derivatives have demonstrated a wide spectrum of potential biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties . Specifically, such compounds have been investigated as potential inhibitors of bacterial enzymes like DNA gyrase and tyrosyl-tRNA synthetase . As a building block, this compound is useful in heterocyclic chemistry, particularly in the preparation of phthalimide derivatives for discovering novel small-molecule inhibitors and developing functional materials . Its reactive ester group allows for further derivatization under mild conditions, facilitating its use in combinatorial chemistry and drug discovery programs . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-11-6-2-3-7-12(11)17(21)22-10-18-15(19)13-8-4-5-9-14(13)16(18)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUNJGPKQPLXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The process can be catalyzed by bases such as cesium carbonate (Cs₂CO₃), which facilitates the domino β-addition and γ-aldol reaction .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: (1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a therapeutic agent due to its biological activity.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, colorants, and polymer additives

Mechanism of Action

The mechanism of action of (1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. This interaction can lead to therapeutic effects, making it a candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-methylbenzoate (M2MB)

  • Structure : Lacks the phthalimide group; simple methyl ester of 2-methylbenzoic acid.
  • Properties : Higher lipophilicity due to the absence of the polar phthalimide group. Used as a model substrate for studying electrophilic aromatic substitution effects .

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid

  • Structure : Carboxylic acid analog of the target compound.
  • Properties : Increased polarity due to the free carboxylic acid group. Forms hydrogen-bonded networks in crystalline states, as observed in its orthorhombic crystal structure .
  • Applications : Used as an intermediate in drug synthesis (e.g., D2 dopamine receptor antagonists ). The esterified target compound would exhibit improved cell permeability compared to this acid .

Diethyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-2-methylmalonate

  • Structure : Contains a malonate ester core instead of a benzoate.
  • Reactivity : The malonate group enables diverse alkylation and cyclization reactions, as demonstrated in enzyme promiscuity studies with pig liver esterase (PLE) .
  • Comparison : The benzoate ester in the target compound may confer greater aromatic π-π stacking interactions in solid-state structures compared to the aliphatic malonate .

(R)-Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-4,5-dihydrothiazole-4-carboxylate

  • Structure : Incorporates a thiazoline ring, enhancing conformational rigidity.
  • Pharmacokinetics : The thiazoline moiety improves metabolic stability, as seen in studies on methyl sulfonamide derivatives .

Physicochemical and Functional Comparisons

Table 1: Key Properties of (1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate and Analogs

Compound Molecular Weight (g/mol) Key Substituents Solubility Trends Applications
Target Compound ~325 (estimated) Phthalimide, 2-methylbenzoate Low aqueous solubility Drug intermediates, polymers
Methyl 2-methylbenzoate (M2MB) 150.17 2-methylbenzoate Moderate in organic solvents Synthetic model substrate
3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid 281.25 Phthalimide, carboxylic acid Polar solvents (DMSO, MeOH) Crystallography, drug synthesis
Diethyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-2-methylmalonate 363.35 Phthalimide, malonate ester High in DMF, acetone Enzymatic substrate studies

Biological Activity

The compound (1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate is a derivative of isoindoline-1,3-dione and has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of these functional groups is significant for its chemical reactivity and biological interactions.

Structural Formula

The structural representation can be summarized as follows:

 1 3 Dioxoisoindolin 2 yl methyl 2 methylbenzoate=C16H15N1O4\text{ 1 3 Dioxoisoindolin 2 yl methyl 2 methylbenzoate}=\text{C}_{16}\text{H}_{15}\text{N}_{1}\text{O}_{4}

Target of Action

Isoindoline derivatives, including this compound, are known to interact with various biological targets. Their mechanism often involves the inhibition of specific enzymes or modulation of signaling pathways.

Mode of Action

The carbonyl groups in the isoindoline structure are likely to participate in hydrogen bonding and π-stacking interactions with amino acids in target proteins, influencing their activity. This interaction may lead to alterations in enzyme kinetics or receptor binding affinities.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Antioxidant Activity : The compound has demonstrated potential as an antioxidant, scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens.
  • Antitumor Effects : There is emerging evidence that isoindoline derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Study on Antioxidant Activity

A study assessed the antioxidant potential of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to control samples.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Control50.045.0
Test25.022.5

Antimicrobial Activity

In vitro tests revealed that the compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antitumor Activity

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound showed significant growth inhibition in breast cancer (MCF-7) and lung cancer (A549) cells.

Cell LineIC50 (µM)
MCF-715
A54920

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